2-(2,2-Difluoroethoxy)-5-methylphenol
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Overview
Description
2-(2,2-Difluoroethoxy)-5-methylphenol is an organic compound characterized by the presence of a difluoroethoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethoxy)-5-methylphenol typically involves the reaction of 2,2-difluoroethanol with a suitable phenol derivative under basic conditions. One common method involves the use of a sulfonyl chloride or sulfonic anhydride in an organic solvent containing 2,2-difluoroethanol and an alkali . The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethoxy)-5-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the difluoroethoxy group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
Scientific Research Applications
2-(2,2-Difluoroethoxy)-5-methylphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethoxy)-5-methylphenol involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to certain proteins or enzymes . This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Difluoroethoxy)ethanol
- 2-(2,2,2-Trifluoroethoxy)ethanol
- 2-(2,2,3,3,4,4,5,5-Octafluoropentoxy)ethanol
Uniqueness
2-(2,2-Difluoroethoxy)-5-methylphenol is unique due to the presence of both a difluoroethoxy group and a methyl group on the phenol ring. This combination imparts distinct chemical and physical properties, such as enhanced hydrophobicity and thermal stability . These properties make it particularly valuable in applications requiring specific performance characteristics.
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)-5-methylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-6-2-3-8(7(12)4-6)13-5-9(10)11/h2-4,9,12H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEKIXQTWKTZNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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